molecular formula C20H19N5O2 B11025728 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide

Cat. No.: B11025728
M. Wt: 361.4 g/mol
InChI Key: KATQGWKVMDUJDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-Benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a heterocyclic compound featuring two distinct pharmacophores: a benzimidazole moiety linked via a propyl chain to an acetamide group, which is further substituted with a 1-oxophthalazin-2-yl unit. The phthalazinone moiety may enhance solubility and electronic interactions with biological targets .

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2-yl)acetamide

InChI

InChI=1S/C20H19N5O2/c26-19(13-25-20(27)15-7-2-1-6-14(15)12-22-25)21-11-5-10-18-23-16-8-3-4-9-17(16)24-18/h1-4,6-9,12H,5,10-11,13H2,(H,21,26)(H,23,24)

InChI Key

KATQGWKVMDUJDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NN(C2=O)CC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

Chemical Reactions Analysis

D2AAK4 may undergo various chemical reactions, including:

    Oxidation: Oxidative transformations could modify the benzimidazole or phthalazinone portions.

    Reduction: Reduction reactions might target specific functional groups.

    Substitution: Substituents on the benzimidazole ring could be replaced.

    Common Reagents and Conditions: These would depend on the specific reaction type and desired modifications.

    Major Products: The products formed would vary based on the reaction conditions and regioselectivity.

Scientific Research Applications

Antimicrobial Applications

Benzimidazole derivatives, including N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide, have been investigated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant activity against various bacterial strains:

CompoundAntimicrobial Activity (MIC µM)Target Organisms
N11.27Gram-positive bacteria
N81.43Escherichia coli
N222.60Klebsiella pneumoniae
N232.65Staphylococcus aureus

These findings indicate that the benzimidazole component plays a crucial role in enhancing antimicrobial efficacy, making it a candidate for further development in antimicrobial therapies .

Anticancer Potential

The anticancer properties of this compound have been explored through various studies. The compound has shown promising results against human colorectal carcinoma cell lines (HCT116), with significant inhibition rates compared to standard drugs like 5-fluorouracil (5-FU):

CompoundIC50 (µM)Comparison
N95.85More potent than 5-FU (IC50 = 9.99 µM)
N184.53Higher efficacy than standard treatments

These results suggest that this compound may inhibit cancer cell proliferation effectively, potentially through mechanisms involving the disruption of critical cellular pathways associated with tumor growth .

Anti-inflammatory Effects

Preliminary studies indicate that the compound may also exhibit anti-inflammatory properties. The benzimidazole and phthalazinone moieties are known to inhibit various enzymes involved in inflammatory processes. For instance, compounds with similar structures have demonstrated the ability to inhibit histone deacetylases, which are implicated in inflammation and cancer progression.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Study : A study evaluated the effectiveness of synthesized benzimidazole derivatives against both Gram-positive and Gram-negative bacteria, demonstrating significant antimicrobial activity across multiple strains.
  • Anticancer Evaluation : In vitro assays on HCT116 cells revealed that specific derivatives of benzimidazole exhibited higher cytotoxicity compared to established chemotherapeutic agents, suggesting a potential role in cancer therapy.
  • Inflammatory Response Investigation : Research focusing on the anti-inflammatory effects of similar compounds indicated their ability to modulate immune responses, paving the way for potential applications in inflammatory diseases.

Mechanism of Action

Unfortunately, specific details regarding D2AAK4’s mechanism of action remain elusive. Further research is needed to uncover its molecular targets and pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues with Benzimidazole Motifs

N-[3-(1H-Benzimidazol-2-yl)propyl]acetamide (CAS 313508-78-0)
  • Structure: Shares the benzimidazole-propyl-acetamide backbone but lacks the phthalazinone substituent.
  • Properties : Lower molecular weight (217.27 g/mol), pKa ~11.91, and moderate lipophilicity (density 1.184 g/cm³) .
3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)
  • Structure : Features a benzimidazole-thioacetamido group linked to a dinitrophenylbenzamide.
  • Activity : Demonstrates antimicrobial and anticancer activity due to the electron-withdrawing nitro groups enhancing electrophilic interactions .
  • Comparison: The target compound’s phthalazinone may offer broader solubility and reduced toxicity compared to nitro groups.

Analogues with Phthalazinone Moieties

N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-(5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-1-oxophthalazin-2(1H)-yl)acetamide (XVIII)
  • Structure: Contains a brominated phthalazinone and a thiazolidinone ring.
  • Activity : Moderate antimicrobial activity against gram-negative bacteria (e.g., E. coli), attributed to bromine’s electronegativity enhancing membrane penetration .
FDL-169 (2-(7-Ethoxy-4-(3-fluorophenyl)-1-oxophthalazin-2(1H)-yl)-N-methyl-N-(2-methylbenzo[d]oxazol-6-yl)acetamide)
  • Structure: Phthalazinone linked to a benzooxazole via an acetamide.
  • Application: CFTR modulator used in cystic fibrosis therapy, highlighting phthalazinone’s role in protein interaction .
  • Comparison : The target compound’s benzimidazole may offer superior DNA intercalation compared to benzooxazole.

Benzimidazole-Phthalazinone Hybrids

N-(5(6)-(1H-Tetrazol-5-yl)-1H-benzimidazol-2-yl)(1H-pyrazol-3(5)-yl)acetamide (Compound 31)
  • Structure : Combines benzimidazole with tetrazole and pyrazole rings.
  • Comparison: The target compound’s phthalazinone likely confers higher thermal stability (predicted boiling point ~542°C) compared to pyrazole derivatives.

Biological Activity

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(1-oxophthalazin-2(1H)-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features a unique combination of functional groups, including:

  • Benzimidazole moiety : Known for its diverse biological activities, including antimicrobial and anticancer properties.
  • Phthalazinone derivative : Associated with enzyme inhibition and potential anti-inflammatory effects.

The molecular formula for this compound is C20H19N5O2C_{20}H_{19}N_{5}O_{2}, with a molecular weight of approximately 361.4 g/mol .

Anticancer Activity

Research indicates that compounds containing benzimidazole and phthalazinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer progression . The ability to modulate epigenetic factors makes these compounds promising candidates for cancer therapy.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. The benzimidazole structure is known to interact with various inflammatory pathways, potentially leading to reduced inflammation in chronic conditions .

The mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in disease pathways.
  • Cell Cycle Modulation : Some benzimidazole derivatives affect cell cycle regulation, leading to apoptosis in cancer cells .

Case Studies

Several studies have examined the biological activity of benzimidazole derivatives, highlighting their potential applications:

StudyCompoundActivityFindings
Benzimidazole derivativesAntimicrobialShowed significant activity against Gram-positive and Gram-negative bacteria.
Phthalazinone derivativesAnticancerInhibited HDACs, leading to reduced tumor growth in vitro.
Various benzimidazole analogsAnti-inflammatoryDemonstrated reduction in inflammatory markers in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. The presence of specific substituents on the benzimidazole or phthalazinone rings can enhance or diminish its pharmacological effects. For example:

  • Substituents on the benzene ring can alter lipophilicity and receptor binding affinity.
  • Amide functionality contributes to the compound's reactivity and interaction with biological targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.